methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate
Description
This compound is a methyl benzoate derivative featuring a 1,2,4-triazole core substituted with a 4-amino group and a 2-thienyl moiety at positions 4 and 5, respectively. The triazole ring is linked to the benzoate via a sulfanylmethyl (-SCH2-) bridge.
Properties
IUPAC Name |
methyl 4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-21-14(20)11-6-4-10(5-7-11)9-23-15-18-17-13(19(15)16)12-3-2-8-22-12/h2-8H,9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHISTDLPGNXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate, a compound with significant potential in pharmacological applications, belongs to the class of triazole derivatives. This article focuses on its biological activity, synthesizing various research findings, including antimicrobial properties, cytotoxic effects, and other relevant biological activities.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C15H14N4O2S2
- CAS Number : 477872-67-6
This compound features a methyl ester group attached to a benzenecarboxylate structure, with a thiazole and triazole moiety that contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. Specifically, the compound has shown effectiveness against various bacterial strains and fungi.
-
Bacterial Activity :
- It exhibited bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
- The Minimum Inhibitory Concentration (MIC) values indicated potent activity, suggesting its potential as an antibacterial agent .
- Fungal Activity :
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- Cell Line Sensitivity : The compound showed significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 8.3 |
This suggests that this compound may serve as a lead compound for developing new anticancer agents.
The mechanism underlying the biological activity of this compound is likely multifaceted:
- Inhibition of Enzymatic Pathways : The presence of the triazole ring is known to interfere with fungal ergosterol biosynthesis, making it effective against fungal pathogens.
- DNA Interaction : Preliminary studies suggest that the compound may interact with DNA or RNA synthesis pathways in cancer cells, leading to apoptosis .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Molecular Structure investigated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated that this compound had one of the highest activity profiles among tested derivatives, with notable effectiveness against resistant strains .
Study 2: Cytotoxicity Assessment
Another research article focused on evaluating the cytotoxic effects of this compound on multiple cancer cell lines. The findings suggested that it induced significant cell death in treated cultures compared to controls, highlighting its potential for further development in targeted cancer therapies .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Similarities
| Compound Name | Substituents on Triazole (Position 4/5) | Bridge to Benzoate | Bioactivity Notes | References |
|---|---|---|---|---|
| Target Compound: Methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate | 4-NH2, 5-(2-thienyl) | Sulfanylmethyl (-SCH2-) | Inferred antimicrobial potential | [4], [9] |
| Methyl 4-({[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzoate | 4-NH2, 5-phenyl | Sulfanylacetyl (-S-CH2-CO-) | Moderate antimicrobial activity | [4], [9] |
| Methyl 4-({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzoate | 4-NH2, 5-(4-Cl-phenyl) | Sulfanylacetyl (-S-CH2-CO-) | Enhanced lipophilicity | [5], [9] |
| 4-[({[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide | 4-allyl, 5-(2-thienyl) | Sulfanylacetyl (-S-CH2-CO-) | Anticancer applications | [13] |
Key Observations:
- Bioactivity : Analogues with acetyl bridges (e.g., sulfanylacetyl) show moderate antimicrobial activity, while the target compound’s sulfanylmethyl bridge may alter pharmacokinetic properties .
- Lipophilicity : Chlorophenyl-substituted analogs exhibit higher lipophilicity (logP ~3.2) compared to thienyl derivatives (logP ~2.8), influencing membrane permeability .
Anticancer Activity :
- Allyl-thienyl hybrids (e.g., compound in ) demonstrate IC50 values of 7–10 µM against breast cancer cell lines, suggesting the thienyl group’s role in apoptosis induction .
Crystallographic and Computational Data
Q & A
Q. What are the established synthetic routes for methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate?
Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves:
- Step 1: Reacting 4-amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol with methyl 4-(bromomethyl)benzoate in anhydrous ethanol under reflux (4–6 hours) with a catalytic amount of glacial acetic acid .
- Step 2: Isolation via solvent evaporation under reduced pressure, followed by recrystallization from ethanol to achieve >95% purity.
Key Parameters:
| Parameter | Condition |
|---|---|
| Solvent | Absolute ethanol |
| Catalyst | Glacial acetic acid (5 drops) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 4–6 hours |
Q. How is this compound characterized structurally and spectroscopically?
Methodological Answer: Characterization involves:
- X-ray Crystallography: Resolve crystal structure (deposition number CCDC-1441403) to confirm bond lengths, angles, and spatial arrangement .
- Spectroscopy:
- FT-IR: Confirm thiol (-SH) disappearance (2500–2600 cm⁻¹) and ester carbonyl (C=O) at ~1700 cm⁻¹ .
- NMR: ¹H NMR signals for thienyl protons (δ 7.2–7.4 ppm) and methylene bridge (δ 4.3–4.5 ppm) .
Data Table:
| Technique | Key Peaks/Features |
|---|---|
| FT-IR | 1700 cm⁻¹ (ester C=O), 3300 cm⁻¹ (NH₂) |
| ¹H NMR | δ 2.5 (CH₃ ester), δ 7.2–7.4 (thienyl) |
Q. What are the stability and solubility profiles under experimental conditions?
Methodological Answer:
- Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and ethanol; insoluble in water. Pre-solubilize in DMSO for biological assays (≤1% v/v) .
- Stability: Stable at −20°C for >6 months. Avoid prolonged exposure to light or moisture, which may hydrolyze the ester group .
Q. How can researchers predict its biological activity computationally?
Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to screen against targets like Staphylococcus aureus tyrosyl-tRNA synthetase (PDB: 1JIJ). Key steps:
- Optimize geometry using DFT (B3LYP/6-31G*) .
- Generate pharmacophore models for antimicrobial or anticancer activity based on triazole-thiol interactions .
Advanced Research Questions
Q. How to optimize synthetic yield when scaling up for in vivo studies?
Methodological Answer:
- Reaction Engineering: Use microwave-assisted synthesis (100°C, 30 minutes) to reduce time and improve yield .
- Purification: Employ column chromatography (silica gel, hexane:ethyl acetate 3:1) instead of recrystallization for higher purity (>98%) .
Comparative Table:
| Method | Yield (%) | Purity (%) | Time |
|---|---|---|---|
| Reflux | 75–80 | 95 | 6 hours |
| Microwave | 85–90 | 98 | 30 minutes |
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Dynamic Effects: Use variable-temperature NMR to identify conformational flexibility in the sulfanyl-methyl bridge (e.g., δ 4.3 ppm splitting at 25°C vs. coalescence at 60°C) .
- Theoretical Validation: Compare experimental NMR with DFT-calculated chemical shifts (GIAO method, B3LYP/6-311++G**) .
Q. What computational methods validate electronic properties for structure-activity relationships (SAR)?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps (ΔE ≈ 4.2 eV) to assess reactivity. Lower ΔE correlates with higher antimicrobial activity .
- Molecular Electrostatic Potential (MEP): Map electron-deficient regions (e.g., triazole ring) for nucleophilic attack predictions .
Q. How to design derivatives for enhanced pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement: Substitute the thienyl group with pyridyl (improves water solubility) or fluorophenyl (enhances metabolic stability) .
- Prodrug Strategy: Convert the ester to an amide for sustained release (e.g., hydrolyzed by esterases in vivo) .
Data Contradiction Analysis
Example: Discrepancies in reported IC₅₀ values for antimicrobial activity may arise from:
- Assay Variability: Use standardized CLSI broth microdilution vs. disk diffusion .
- Compound Degradation: Confirm stability in assay media via HPLC at t = 0 and t = 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
